Cas no 2138812-08-3 (2-(2-Bromoethenyl)phenol)

2-(2-Bromoethenyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 2138812-08-3
- EN300-802041
- 2-(2-bromoethenyl)phenol
- 2-(2-Bromoethenyl)phenol
-
- Inchi: 1S/C8H7BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-6,10H/b6-5+
- InChI Key: TVJXXGSUJKNVKR-AATRIKPKSA-N
- SMILES: Br/C=C/C1C=CC=CC=1O
Computed Properties
- Exact Mass: 197.96803g/mol
- Monoisotopic Mass: 197.96803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 2.7
2-(2-Bromoethenyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802041-0.1g |
2-(2-bromoethenyl)phenol |
2138812-08-3 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
Enamine | EN300-802041-0.25g |
2-(2-bromoethenyl)phenol |
2138812-08-3 | 95% | 0.25g |
$670.0 | 2024-05-21 | |
Enamine | EN300-802041-0.05g |
2-(2-bromoethenyl)phenol |
2138812-08-3 | 95% | 0.05g |
$612.0 | 2024-05-21 | |
Enamine | EN300-802041-0.5g |
2-(2-bromoethenyl)phenol |
2138812-08-3 | 95% | 0.5g |
$699.0 | 2024-05-21 | |
Enamine | EN300-802041-1.0g |
2-(2-bromoethenyl)phenol |
2138812-08-3 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
Enamine | EN300-802041-5.0g |
2-(2-bromoethenyl)phenol |
2138812-08-3 | 95% | 5.0g |
$2110.0 | 2024-05-21 | |
Enamine | EN300-802041-10.0g |
2-(2-bromoethenyl)phenol |
2138812-08-3 | 95% | 10.0g |
$3131.0 | 2024-05-21 | |
Enamine | EN300-802041-2.5g |
2-(2-bromoethenyl)phenol |
2138812-08-3 | 95% | 2.5g |
$1428.0 | 2024-05-21 |
2-(2-Bromoethenyl)phenol Related Literature
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
Additional information on 2-(2-Bromoethenyl)phenol
Recent Advances in the Study of 2-(2-Bromoethenyl)phenol (CAS: 2138812-08-3) in Chemical Biology and Pharmaceutical Research
The compound 2-(2-Bromoethenyl)phenol (CAS: 2138812-08-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the synthetic versatility of 2-(2-Bromoethenyl)phenol, which serves as a key intermediate in the preparation of various bioactive molecules. Its bromoethenyl moiety allows for facile functionalization, making it a valuable building block in organic synthesis. Researchers have successfully employed this compound in the synthesis of novel heterocyclic compounds with demonstrated antimicrobial and anticancer activities.
In terms of biological activity, preliminary investigations have revealed that 2-(2-Bromoethenyl)phenol exhibits moderate inhibitory effects against several pathogenic bacterial strains. Molecular docking studies suggest that this activity may be attributed to the compound's ability to interfere with essential bacterial enzymes. Furthermore, recent in vitro studies have shown promising results against certain cancer cell lines, particularly in combination with established chemotherapeutic agents.
The mechanism of action of 2-(2-Bromoethenyl)phenol is currently under investigation. Early findings indicate that the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic apoptotic pathways. This dual mechanism of action makes it particularly interesting for the development of combination therapies.
From a pharmaceutical development perspective, researchers are exploring various formulation strategies to improve the bioavailability of 2-(2-Bromoethenyl)phenol. Recent work has focused on nanoparticle-based delivery systems, which have shown potential in enhancing the compound's solubility and tissue distribution while minimizing systemic toxicity.
Despite these promising developments, challenges remain in the clinical translation of 2-(2-Bromoethenyl)phenol. Current research efforts are addressing issues related to metabolic stability, potential toxicity profiles, and optimization of the compound's pharmacokinetic properties. Structure-activity relationship (SAR) studies are ongoing to identify more potent analogs with improved therapeutic indices.
In conclusion, 2-(2-Bromoethenyl)phenol represents an intriguing chemical scaffold with multiple potential applications in medicinal chemistry. The compound's unique structural features and demonstrated biological activities make it a promising candidate for further development. Future research directions will likely focus on elucidating its precise molecular targets, optimizing its pharmacological properties, and exploring its potential in combination therapies for various disease conditions.
2138812-08-3 (2-(2-Bromoethenyl)phenol) Related Products
- 2229365-60-8(tert-butyl 3-{1-(aminomethyl)cyclopropylmethyl}azetidine-1-carboxylate)
- 2680606-10-2(2-{(benzyloxy)carbonylamino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid)
- 1159817-53-4(5-Cyclopropylpyrazin-2-ol)
- 1171662-77-3(1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-amine)
- 728039-52-9(4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide)
- 1602657-13-5(N-(3,4-dibromophenyl)methylcyclopropanamine)
- 2223042-19-9(2-Methyl-5-(morpholino)furan-3-boronic acid pinacol ester)
- 1529195-65-0(1-(1H-pyrazol-4-yl)cyclopentylmethanamine)
- 1261480-37-8(3-Fluoro-2'-(trifluoromethyl)biphenyl-4-methanol)
- 878059-90-6(2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(3-acetamidophenyl)acetamide)



